molecular formula C9H8BrClN2 B15237957 (3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Cat. No.: B15237957
M. Wt: 259.53 g/mol
InChI Key: NJCDNTRWTNOAJZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromo-chloro substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-chlorobenzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde group of 2-bromo-6-chlorobenzaldehyde is reacted with (S)-alanine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Nitrile Formation: The amine is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) to form the nitrile group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile
  • (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
  • (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile

Uniqueness

(3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1

InChI Key

NJCDNTRWTNOAJZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CC#N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.